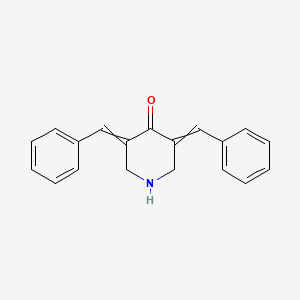
(3E,5E)-3,5-dibenzylidenepiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-3,5-dibenzylidenepiperidin-4-one is a synthetic organic compound known for its significant biological activities, particularly its cytotoxic properties against various cancer cell lines . This compound belongs to the class of piperidones, which are characterized by a piperidine ring structure substituted with benzylidene groups at the 3 and 5 positions.
Méthodes De Préparation
The synthesis of (3E,5E)-3,5-dibenzylidenepiperidin-4-one typically involves the condensation of 4-piperidone with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(3E,5E)-3,5-dibenzylidenepiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of (3E,5E)-3,5-dibenzylidenepiperidin-4-one involves the induction of apoptosis in cancer cells. This compound activates caspases-3 and -7, leading to the cleavage of PARP1 and G2 arrest, followed by sub-G1 accumulation in the cell cycle . Additionally, it depolarizes the mitochondrial membrane and generates reactive oxygen species, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
(3E,5E)-3,5-dibenzylidenepiperidin-4-one can be compared with other similar compounds, such as:
3,5-Bis(benzylidene)-4-oxo-1-piperidinyl]amides: These compounds also exhibit potent cytotoxic properties but differ in their structural modifications.
N-acyl analogs of 3,5-bis(benzylidene)-4-piperidone: These analogs have shown antimalarial activity, targeting the liver stage of Plasmodium falciparum.
The uniqueness of this compound lies in its specific structural features that contribute to its high cytotoxicity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H17NO |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
3,5-dibenzylidenepiperidin-4-one |
InChI |
InChI=1S/C19H17NO/c21-19-17(11-15-7-3-1-4-8-15)13-20-14-18(19)12-16-9-5-2-6-10-16/h1-12,20H,13-14H2 |
Clé InChI |
KPVTZSGWKGUMLH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CN1 |
Synonymes |
3,5-B(B)-P cpd 3,5-bis(benzylidene)-4-piperidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




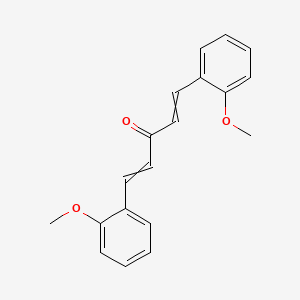




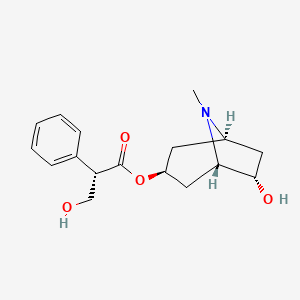
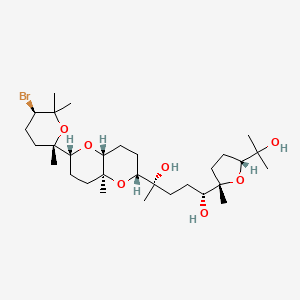

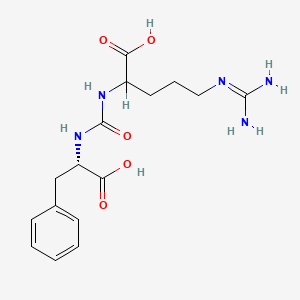

![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)

